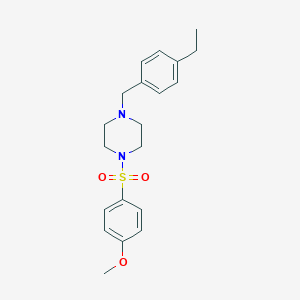
Cambridge id 5793174
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cambridge id 5793174 is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the pyrrolopyridine family and is known for its unique structure and properties. In
Wirkmechanismus
The mechanism of action of Cambridge id 5793174 is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. It has also been shown to inhibit the activity of the NF-kappaB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
Cambridge id 5793174 has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce tumor growth and increase survival rates in mice with cancer. It has also been shown to reduce inflammation and improve cognitive function in animal models of neurological disorders. In addition, Cambridge id 5793174 has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Cambridge id 5793174 in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its low toxicity and good pharmacokinetic properties, which make it a safe and effective compound to use in animal models. However, one limitation is that the mechanism of action of Cambridge id 5793174 is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that the synthesis method of Cambridge id 5793174 is complex and time-consuming, which may limit its availability for research.
Zukünftige Richtungen
There are many future directions for the study of Cambridge id 5793174. One direction is to further investigate its anti-cancer properties and its potential use as a therapeutic agent for cancer. Another direction is to study its effects on other signaling pathways and enzymes in the body, to better understand its mechanism of action. Additionally, further studies are needed to explore its potential use as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, Cambridge id 5793174 is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. Its unique structure and properties make it a promising candidate for further development as a therapeutic agent. Further studies are needed to fully understand its mechanism of action and its potential applications in cancer and neurological disorders.
Synthesemethoden
The synthesis of Cambridge id 5793174 involves a multi-step process that starts with the reaction of 2,4-dichloropyridine with 2-aminopyrrole. This is followed by a series of reactions, including cyclization, deprotection, and oxidation, to obtain the final product. This synthesis method has been optimized to produce high yields of pure Cambridge id 5793174.
Wissenschaftliche Forschungsanwendungen
Cambridge id 5793174 has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. In addition, Cambridge id 5793174 has been studied for its potential use as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
Cambridge id 5793174 |
|---|---|
Molekularformel |
C15H17NO4 |
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(4-methylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C15H17NO4/c1-9-3-5-11(6-4-9)13-12(10(2)18)14(19)15(20)16(13)7-8-17/h3-6,13,17,19H,7-8H2,1-2H3 |
InChI-Schlüssel |
INPCXLIYMIWHIY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCO)O)C(=O)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCO)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B249147.png)

![4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B249154.png)


![Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate](/img/structure/B249162.png)


![1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B249165.png)


![1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B249168.png)